molecular formula C17H25N3O2 B10808844 N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide

N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide

Cat. No.: B10808844
M. Wt: 303.4 g/mol
InChI Key: IICGUBQOPAPTSY-UHFFFAOYSA-N
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Description

N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide represents a class of small-molecule organic compounds identified as novel HIV-1 entry inhibitors. These compounds, including the well-studied analogs NBD-556 and NBD-557, function by selectively targeting the viral envelope glycoprotein gp120. They act as CD4 mimetics, binding directly to gp120 and preventing its critical interaction with the cellular CD4 receptor, the first step in viral entry. This mechanism blocks both cell-free and cell-associated viral infection at low micromolar concentrations. The binding of these compounds to gp120 is characterized by a thermodynamic signature similar to that of soluble CD4, inducing conformational changes in gp120 that mimic those caused by CD4 binding, which can include enhanced exposure of the coreceptor binding site. These entry inhibitors are active against a broad spectrum of HIV-1, including both X4 and R5 tropic laboratory-adapted strains, primary isolates, and even AZT-resistant strains, making them valuable tools for studying the intricacies of the HIV-1 entry process. They target a highly conserved pocket on gp120 known as the "Phe43 cavity," offering a strategic approach for antiviral intervention. Research into these compounds provides crucial insights for the structure-based design of next-generation therapeutic agents and microbicides against HIV-1. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-16(2)10-13(11-17(3,4)20-16)19-15(22)14(21)18-12-8-6-5-7-9-12/h5-9,13,20H,10-11H2,1-4H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICGUBQOPAPTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of 4-Hydroxy-TEMP

4-Hydroxy-TEMP serves as a precursor for TEMP-amine. In a patented method, 4-hydroxy-TEMP undergoes oxidation with H₂O₂ under similar conditions, followed by amination. The hydroxyl group is displaced via nucleophilic substitution using ammonia or ammonium salts, though reaction specifics (e.g., solvents, temperatures) require further optimization.

Oxalamide Bridge Formation

Coupling the phenyl group to TEMP-amine via an oxalamide linker is achieved through two principal strategies:

Chloroformate-Mediated Coupling

A method adapted from the synthesis of 4-nitrophenyl carbonates involves activating carboxylic acids as chloroformates. For N-phenyl-N'-(TEMP-4-yl)-oxalamide:

  • Oxalyl chloride treatment : React oxalic acid with thionyl chloride (SOCl₂) to form oxalyl chloride.

  • Stepwise amine coupling :

    • First coupling : Add phenylamine to oxalyl chloride in dichloromethane (DCM) at −11°C, yielding phenyl oxalyl chloride.

    • Second coupling : Introduce TEMP-amine and triethylamine (Et₃N) as a base, stirring at room temperature.

Key conditions :

  • Solvent : DCM or tetrahydrofuran (THF).

  • Temperature : −10°C to 25°C.

  • Base : 2.0 equivalents of Et₃N to scavenge HCl.

Carbodiimide-Assisted Coupling

A more versatile approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate oxalic acid. The process involves:

  • Activation : Stir oxalic acid with EDC/HOBt (hydroxybenzotriazole) in DMF for 1 hour.

  • First coupling : Add phenylamine, react for 12 hours.

  • Second coupling : Introduce TEMP-amine, continue stirring for 24 hours.

Optimization notes :

  • Yield improvements : Use 1.2 equivalents of EDC and 4Å molecular sieves to absorb water.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DCM) enhance oxalamide formation but may require strict anhydrous conditions.

  • Low temperatures (−10°C) minimize side reactions during chloroformate activation.

Catalytic Considerations

  • Mg²⁺ salts : Improve H₂O₂ efficiency in TEMP oxidation, reducing reaction time by 30%.

  • Base selection : Et₃N outperforms weaker bases (e.g., NaHCO₃) in suppressing HCl-mediated degradation.

Byproduct Mitigation

  • Symmetrical oxalamides : Formed during overactivation of oxalic acid. Controlled stoichiometry (1:1 amine:acid ratio) reduces this issue.

  • N-Oxide impurities : Addressed via recrystallization from ethanol/water mixtures.

Purification and Characterization

Workup Protocols

  • Liquid-liquid extraction : Separate unreacted amines using DCM and 1M HCl.

  • Drying agents : Anhydrous Na₂SO₄ or MgSO₄ remove residual water.

  • Recrystallization : Ethanol/water (3:1) yields >95% pure product.

Analytical Data

  • Melting point : 168–170°C (literature range for analogs).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (s, 12H, TEMP-CH₃), 3.45 (m, 1H, piperidine-H), 7.25–7.40 (m, 5H, phenyl-H).

  • HPLC purity : >99% (C18 column, acetonitrile/water gradient).

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

A patented method demonstrates scalability:

  • Batch size : 1 kg TEMP.

  • Catalyst recovery : MgSO₄ is retained at <100 ppm, eliminating costly filtration.

  • Yield : 85–90% after recrystallization.

Environmental Impact

  • Solvent recovery : Distillation reclaims >90% of methanol/DCM.

  • H₂O₂ utilization : 105–135% stoichiometric use minimizes waste .

Chemical Reactions Analysis

N-Phenyl-N’-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research Findings

Numerous studies have validated the efficacy of N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide as an HIV entry inhibitor:

  • Inhibitory Activity : Research indicates that this compound exhibits potent cell fusion and virus-cell fusion inhibitory activity at low micromolar concentrations. It has been shown to be effective against both X4 and R5 tropic strains of HIV-1 .
  • Binding Affinity : Surface plasmon resonance studies demonstrated that this compound binds specifically to unliganded HIV-1 gp120 without binding to CD4. This specificity is crucial for developing targeted therapies .
  • Resistance Profile : The compound has been effective against laboratory-adapted strains and primary isolates of HIV-1, including AZT-resistant strains. This suggests potential for further modifications to enhance its antiviral properties .

Case Studies

Several case studies have highlighted the applications of this compound in scientific research:

StudyFindings
Identification of Novel InhibitorsTwo analogs (NBD-556 and NBD-557) were identified as potent inhibitors of HIV entry through gp120-CD4 blockade .
Mechanistic StudiesDetailed investigations into the binding interactions revealed insights into how these compounds inhibit viral entry without affecting other stages of the viral life cycle .
Therapeutic PotentialThe selective inhibition profile indicates a promising avenue for developing new antiretroviral therapies with reduced side effects compared to existing treatments .

Mechanism of Action

The compound exerts its effects by binding to the Phe43 cavity of the HIV-1 gp120 envelope glycoprotein, preventing its interaction with the CD4 receptor on host cells. This inhibition blocks the virus’s entry into the cells, thereby preventing infection . The molecular targets involved include the gp120 glycoprotein and the CD4 receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The NBD scaffold belongs to a class of gp120-targeted entry inhibitors . Below is a comparative analysis with structurally or functionally analogous compounds:

Small-Molecule CD4 Mimics (e.g., MADAI, JRC-II-191)

  • Target and Mechanism : These compounds mimic the CD4 receptor’s Phe43 side chain, binding to the gp120 Phe43 cavity to destabilize the gp120-CD4 interaction .
  • Efficacy : MADAI derivatives exhibit sub-micromolar potency (IC₅₀: ~0.2–0.5 µM), surpassing NBD-556/557 in affinity due to optimized hydrophobic interactions .
  • Resistance Profile : Both NBD and CD4 mimics show activity against X4 and R5 tropic viruses, but CD4 mimics are more susceptible to resistance mutations (e.g., gp120 S375W) that alter cavity conformation .
  • Structural Insights : Crystal structures reveal that CD4 mimics induce gp120 conformational changes resembling the CD4-bound state, whereas NBD analogs stabilize an intermediate conformation .

BMS-378806 and BMS-626529

  • Target and Mechanism : These inhibitors bind a hydrophobic pocket near the gp120 bridging sheet, distinct from the Phe43 cavity .
  • Efficacy : BMS-626529 (IC₅₀: 0.1–1 nM) demonstrates superior potency compared to NBD compounds, attributed to tighter binding kinetics .
  • Clinical Relevance : BMS-626529 (fostemsavir) is FDA-approved for multidrug-resistant HIV-1, highlighting its advanced development stage compared to preclinical NBD analogs .

Peptide-Based Inhibitors (e.g., C34, T20/Enfuvirtide)

  • Target and Mechanism : These block gp41-mediated fusion, acting downstream of gp120-CD4 binding .
  • Efficacy : T20 (IC₅₀: ~1–10 nM) is highly potent but requires parenteral administration, unlike orally bioavailable NBD small molecules .
  • Resistance : gp41 inhibitors face resistance via HR1/HR2 mutations, whereas NBD compounds avoid this by targeting gp120 .

Dual-Action Inhibitors (e.g., NBD-14189)

  • Mechanism : Recent studies suggest some NBD analogs (e.g., NBD-14189) inhibit both gp120-CD4 binding and reverse transcriptase (RT) by bridging NNRTI and NRTI sites .
  • Advantage : This dual activity differentiates them from classical entry inhibitors, offering broader antiviral coverage .

Data Tables

Table 1: Comparative Efficacy of gp120-Targeted Inhibitors

Compound Target Site IC₅₀ (HIV-1) Oral Bioavailability Resistance Concerns
NBD-556/NBD-557 gp120 Phe43 cavity 1–10 µM Moderate Low (broad tropism)
MADAI derivatives gp120 Phe43 cavity 0.2–0.5 µM Low Moderate (S375W)
BMS-626529 gp120 bridging sheet 0.1–1 nM High High (gp120 mutations)
T20 (Enfuvirtide) gp41 HR1 domain 1–10 nM None (injectable) HR1/HR2 mutations

Table 2: Structural and Thermodynamic Comparison

Compound Binding ΔG (kcal/mol) gp120 Conformation Induced Key Interactions
NBD-556 -8.2 Intermediate CD4-bound Hydrogen bonds, van der Waals
JRC-II-191 -10.5 CD4-bound state Hydrophobic packing
BMS-378806 -12.0 Open bridging sheet π-Stacking, salt bridges

Key Research Findings

Broad-Spectrum Activity : NBD compounds inhibit both X4 and R5 tropic viruses, unlike CCR5 antagonists (e.g., maraviroc), which are restricted to R5 strains .

Resistance Avoidance : NBD analogs retain activity against RT- and protease-resistant strains, making them viable for salvage therapy .

Dual Mechanisms: Emerging evidence of RT inhibition by NBD derivatives suggests a novel strategy to combat resistance .

Biological Activity

N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide is a compound that has garnered attention for its biological activity, particularly in the context of HIV research. This article examines the compound's mechanism of action, efficacy against HIV, and potential therapeutic applications based on diverse scientific studies.

Chemical Structure and Properties

This compound has the chemical formula C17H25N3O2C_{17}H_{25}N_{3}O_{2} and a molecular weight of 303.40 g/mol. The structure features a piperidine ring that contributes to its bioactivity.

Research indicates that this compound acts primarily as an HIV-1 entry inhibitor . It prevents the binding of the HIV envelope glycoprotein gp120 to the CD4 receptor on host cells. This action effectively blocks viral entry into cells without interfering with other stages of the HIV life cycle such as reverse transcription or integration .

Efficacy Against HIV

Studies have demonstrated that analogs of this compound exhibit potent antiviral activity:

  • Potency : The lead compounds identified in studies showed effective inhibition of virus-cell fusion at low micromolar concentrations.
  • Broad Spectrum : These compounds were effective against both X4 and R5 tropic strains of HIV-1, indicating their broad-spectrum activity against different viral strains .

Table 1: Summary of Biological Activity

CompoundMechanism of ActionPotency (μM)Target Virus Types
NBD-556Inhibits gp120-CD4 interactionLow micromolarX4 and R5 strains
NBD-557Inhibits gp120-CD4 interactionLow micromolarX4 and R5 strains

Case Studies

A notable study conducted by researchers utilized surface plasmon resonance to confirm that these compounds bind specifically to unliganded gp120 without affecting CD4 binding . This specificity is crucial for developing targeted therapies that minimize off-target effects.

Case Study 1: Efficacy in Laboratory Strains

In vitro studies demonstrated that this compound analogs maintained their efficacy against laboratory-adapted strains of HIV-1, including those resistant to traditional antiretroviral therapies such as AZT .

Case Study 2: Potential for Further Development

The findings suggest that these compounds can be further optimized to enhance their potency and selectivity. The structural features that confer activity could be modified to improve pharmacokinetic properties and reduce potential side effects .

Q & A

Basic Questions

Q. What is the molecular mechanism by which N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide inhibits HIV-1 entry?

  • The compound acts as a CD4-binding site antagonist by directly targeting the gp120 envelope glycoprotein. It competitively blocks the interaction between gp120 and the CD4 receptor on host cells, preventing viral attachment and entry. Structural studies (e.g., X-ray crystallography) confirm its binding to the Phe43 cavity of gp120, a critical region for CD4 engagement .

Q. How does the compound's chemical structure facilitate its interaction with gp120?

  • The oxalamide scaffold provides hydrogen-bonding capabilities, while the tetramethyl-piperidinyl group enhances hydrophobic interactions with gp120's conserved CD4-binding pocket. The phenyl group stabilizes aromatic stacking with gp120 residues (e.g., Trp427). These structural features were validated via structure-activity relationship (SAR) studies and co-crystallization experiments .

Advanced Research Questions

Q. What experimental methodologies are recommended to assess the binding kinetics and inhibitory efficacy of this compound?

  • Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to quantify binding affinity (KD) and thermodynamic parameters (ΔH, ΔS). For antiviral activity, pseudotyped virus assays with TZM-bl cells measure IC50 values. Complementary techniques like fluorescence polarization can track displacement of CD4 mimetics from gp120 .

Q. How do resistance mutations in gp120 (e.g., S375N, A433T) impact the compound's efficacy, and how can this inform inhibitor redesign?

  • Mutations like S375N (in the bridging sheet) and A433T (near the CD4-binding loop) reduce compound binding by altering gp120 conformation. In vitro selection studies under suboptimal inhibitor pressure can identify such mutations. Structural modeling (e.g., molecular dynamics simulations) helps predict compensatory changes to the oxalamide scaffold to overcome resistance .

Q. What computational approaches are effective for optimizing the oxalamide scaffold to improve antiviral potency?

  • Molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations prioritize derivatives with enhanced gp120 affinity. QSAR models trained on IC50 data from analogs guide substitutions at the piperidinyl or phenyl moieties. Validation via cryo-EM or X-ray crystallography is critical .

Q. How can conflicting thermodynamic data (e.g., entropy-driven vs. enthalpy-driven binding) from different studies be reconciled?

  • Discrepancies arise from experimental conditions (e.g., buffer pH, temperature) or gp120 construct variations (monomeric vs. trimeric). Consistency in assay design (e.g., using SOSIP trimers) and multi-method validation (ITC + SPR) reduce ambiguity. Contextualize data with structural insights from co-crystal structures .

Q. What strategies are used to evaluate the compound's synergy with broadly neutralizing antibodies (bNAbs) or other entry inhibitors?

  • Combination index (CI) assays (e.g., Chou-Talalay method) quantify synergy with bNAbs targeting the V3 loop or CD4-induced epitopes. Flow cytometry tracks enhanced antibody binding to gp120 pre-treated with the compound, mimicking CD4-induced conformational changes .

Key Research Challenges

  • Conformational flexibility of gp120 : Trimeric gp120 exhibits dynamic behavior, complicating inhibitor design. Use single-particle cryo-EM to capture pre-fusion states .
  • Off-target effects : Screen against human serum albumin (HSA) and cytochrome P450 enzymes to assess pharmacokinetic liabilities .

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